リポアミド-PEG2-アルコール

説明

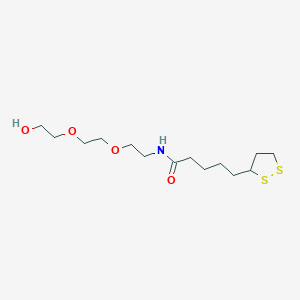

Lipoamido-PEG2-alcohol is a compound that features a lipoamide moiety and a reactive alcohol group. It is a polyethylene glycol (PEG) derivative, which enhances its solubility in aqueous media. The compound is often used as a linker in various biochemical applications due to its hydrophilic properties and ability to undergo further derivatization .

科学的研究の応用

生体共役

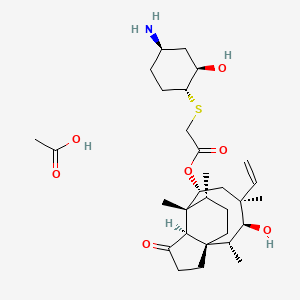

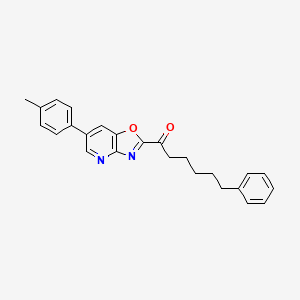

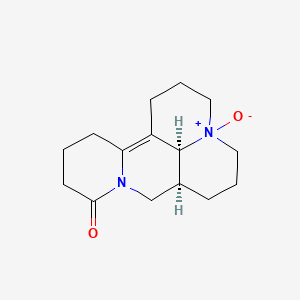

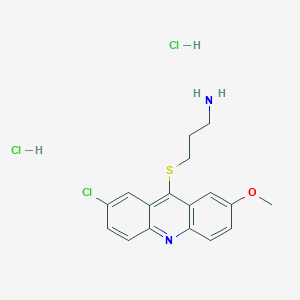

リポアミド-PEG2-アルコールは、生体共役のためのリンカーです {svg_1}. リポアミド基とヒドロキシ基が直鎖状PEG鎖で結合した構造を持っています {svg_2}. このため、2つの生体分子を結合させることができる生体共役の分野で有用です。

海洋薬物研究

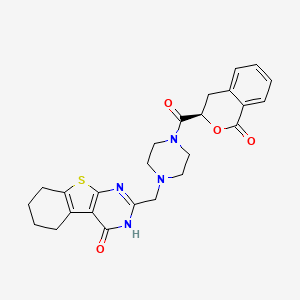

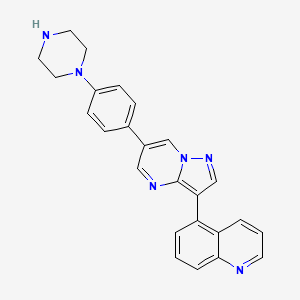

海洋微細藻類は、多糖を合成し、しばしば周囲の媒体中に放出します {svg_3}. これらの多糖は、数多くの健康上の利点を持つ、いくつかの生物学的用途を示しています {svg_4}. リポアミド-PEG2-アルコールは、生体分子を共役させる能力を持つため、これらの多糖とその用途を研究するために使用できる可能性があります。

プラスミドDNA研究

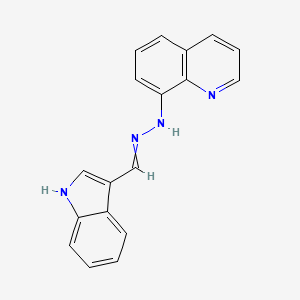

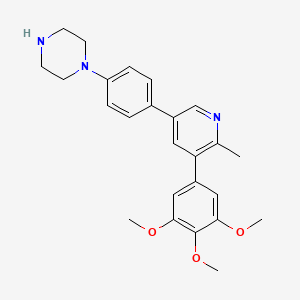

プラスミドDNAは、遺伝子をクローン化、転移、操作する能力のために、科学研究において重要な役割を果たしています {svg_5}. リポアミド-PEG2-アルコールは、生体共役能力を持つため、プラスミド調製に使用され、遺伝子のクローン化、転移、操作を促進できる可能性があります {svg_6}.

作用機序

Target of Action

Lipoamido-PEG2-alcohol is primarily used as a linker for bio-conjugation . The compound contains a lipoamide moiety and a reactive alcohol group . The lipoamide group provides unique properties, making it a versatile tool for drug delivery and surface modification applications .

Mode of Action

The alcohol group in Lipoamido-PEG2-alcohol can react to further derivatize the compound . This allows for covalent attachment to other molecules, leading to the formation of disulfide bonds . These bonds can be used for controlled drug release .

Biochemical Pathways

The compound’s ability to form disulfide bonds suggests that it may interact with intracellular glutathione . This interaction could potentially influence various biochemical pathways, particularly those involving redox reactions and cellular detoxification.

Pharmacokinetics

The hydrophilic PEG spacer in Lipoamido-PEG2-alcohol increases the compound’s water solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

Lipoamido-PEG2-alcohol has been extensively utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles . By conjugating the drug to the lipoamide group via a disulfide bond, the drug is selectively released at the target site through the reduction of the disulfide bond by intracellular glutathione .

Action Environment

The action, efficacy, and stability of Lipoamido-PEG2-alcohol can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the surrounding medium. Additionally, the presence of reducing agents (such as glutathione) in the cellular environment can influence the compound’s ability to form and break disulfide bonds .

準備方法

特性

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTNIUWBGVLVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)